Isohexylcyanoacrylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isohexylcyanoacrylate (IHCA) is a type of cyanoacrylate adhesive that has been widely used in scientific research applications. It is a fast-acting adhesive that forms strong bonds with a variety of materials, including biological tissues. Its unique properties make it an ideal choice for various laboratory experiments.

Mécanisme D'action

Isohexylcyanoacrylate forms strong bonds with biological tissues through a process called anionic polymerization. This process involves the reaction of the cyanoacrylate monomer with the nucleophilic groups present in the tissue. The resulting polymer forms a strong, covalent bond with the tissue, creating a seal or adhesive bond.

Effets Biochimiques Et Physiologiques

Isohexylcyanoacrylate has been shown to have minimal toxicity and is well-tolerated by biological tissues. Studies have shown that Isohexylcyanoacrylate does not cause significant inflammation or tissue damage. However, prolonged exposure to Isohexylcyanoacrylate can cause tissue necrosis and may lead to adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

Isohexylcyanoacrylate has several advantages for laboratory experiments. It is a fast-acting adhesive that forms strong bonds with a variety of materials, including biological tissues. Its unique properties make it an ideal choice for tissue engineering, wound healing, and drug delivery applications. However, Isohexylcyanoacrylate has some limitations. It is a non-degradable adhesive, which means it cannot be used for long-term applications. Additionally, Isohexylcyanoacrylate may interfere with certain assays and may not be suitable for all types of experiments.

Orientations Futures

There are several future directions for Isohexylcyanoacrylate research. One area of research is the development of degradable cyanoacrylate adhesives. These adhesives would allow for long-term applications without the risk of tissue necrosis. Another area of research is the optimization of Isohexylcyanoacrylate for drug delivery applications. This includes the development of new Isohexylcyanoacrylate formulations that can release drugs at a controlled rate. Finally, there is a need for further studies to evaluate the safety and efficacy of Isohexylcyanoacrylate in various applications.

Conclusion

In conclusion, Isohexylcyanoacrylate is a unique cyanoacrylate adhesive that has been widely used in scientific research applications. Its ability to form strong bonds with biological tissues makes it an ideal choice for tissue engineering, wound healing, and drug delivery applications. Isohexylcyanoacrylate has minimal toxicity and is well-tolerated by biological tissues. However, Isohexylcyanoacrylate has some limitations, including its non-degradability and potential interference with certain assays. Future research directions include the development of degradable cyanoacrylate adhesives and the optimization of Isohexylcyanoacrylate for drug delivery applications.

Méthodes De Synthèse

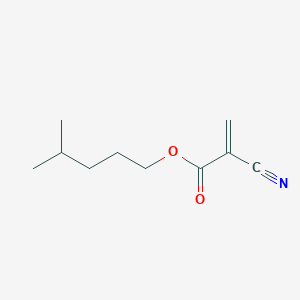

Isohexylcyanoacrylate is synthesized through the reaction of isohexyl alcohol with cyanoacrylic acid. This reaction is catalyzed by a basic catalyst, usually triethylamine. The resulting product is a clear, colorless liquid that polymerizes rapidly upon contact with moisture. The synthesis of Isohexylcyanoacrylate is relatively simple and can be performed in a laboratory setting.

Applications De Recherche Scientifique

Isohexylcyanoacrylate has been used in various scientific research applications, including tissue engineering, wound healing, and drug delivery. Its ability to form strong bonds with biological tissues makes it an ideal choice for tissue engineering applications. Isohexylcyanoacrylate has been used to create scaffolds for tissue regeneration and to seal tissue defects. It has also been used as a sealant for surgical incisions and as a hemostatic agent.

Isohexylcyanoacrylate has also been used in drug delivery applications. Its ability to form a strong bond with biological tissues allows for sustained drug release at the site of application. Isohexylcyanoacrylate has been used to deliver drugs for the treatment of various diseases, including cancer and cardiovascular disease.

Propriétés

Numéro CAS |

107811-81-4 |

|---|---|

Nom du produit |

Isohexylcyanoacrylate |

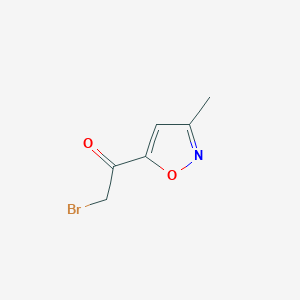

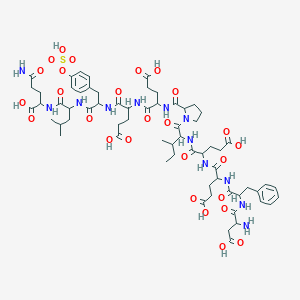

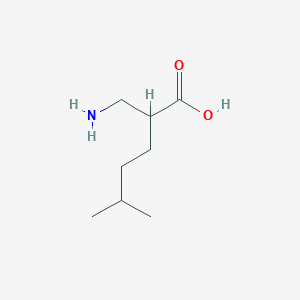

Formule moléculaire |

C10H15NO2 |

Poids moléculaire |

181.23 g/mol |

Nom IUPAC |

4-methylpentyl 2-cyanoprop-2-enoate |

InChI |

InChI=1S/C10H15NO2/c1-8(2)5-4-6-13-10(12)9(3)7-11/h8H,3-6H2,1-2H3 |

Clé InChI |

HFQQYIUTYJVYFZ-UHFFFAOYSA-N |

SMILES |

CC(C)CCCOC(=O)C(=C)C#N |

SMILES canonique |

CC(C)CCCOC(=O)C(=C)C#N |

Autres numéros CAS |

107811-81-4 |

Synonymes |

PIHCA polyisohexylcyanoacrylate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dichlorotetracyclo[3.3.0.02,8.04,6]octane](/img/structure/B34452.png)

![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)

![Pyridazine, 3-chloro-6-[4-nitro-2-(trifluoromethyl)phenoxy]-](/img/structure/B34464.png)

![8-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B34468.png)